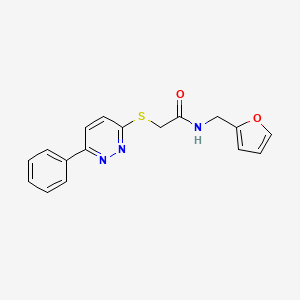

N-Furan-2-ylmethyl-2-(6-phenyl-pyridazin-3-ylsulfanyl)-acetamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c21-16(18-11-14-7-4-10-22-14)12-23-17-9-8-15(19-20-17)13-5-2-1-3-6-13/h1-10H,11-12H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBNIIKJMKBWQAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-Furan-2-ylmethyl-2-(6-phenyl-pyridazin-3-ylsulfanyl)-acetamide is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula : C17H15N3O2S

Molecular Weight : 325.39 g/mol

IUPAC Name : N-(furan-2-ylmethyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide

The compound features a furan moiety and a pyridazine ring, which contribute to its unique chemical reactivity and biological profile.

Biological Activities

This compound has been evaluated for various biological activities, including:

- Antitumor Activity :

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key analogs and their unique features:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-[6-(4-Methylphenyl)-pyridazin-3-ylsulfanyl]-N-furan-2-ylmethyl-acetamide | Methyl group enhances lipophilicity | Increased antitumor activity |

| 5-(4-Fluorophenyl)-1,3-thiazole | Thiazole ring instead of pyridazine | Different mechanism of action |

| N-(4-Fluorophenyl)-N'-[(furan-2-yl)methyl]urea | Urea linkage instead of acetamide | Varied biological profile |

Case Studies

Several studies have investigated the biological activity of compounds structurally related to this compound:

- Antichagasic Activity : A study on nitroindazole derivatives showed that certain compounds exhibited moderate antineoplastic activity against human cancer cell lines while also demonstrating significant antichagasic effects against Trypanosoma brucei, a parasite responsible for Chagas disease .

- Inhibition of Enzymatic Activity : Research has highlighted the inhibition of key enzymes like tryptophan synthase by related compounds, suggesting potential therapeutic applications in treating parasitic infections .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparisons

Table 1: Key Structural Features of Selected Acetamide Derivatives

Key Observations:

The 6-phenyl group may enhance lipophilicity compared to pyrimidine or triazole cores . Triazole derivatives () feature a five-membered ring with amino and furan substituents, which may improve solubility and hydrogen-bonding capacity . Pyrimidine analogs () often include electron-donating groups (e.g., methyl, amino) that stabilize conjugation and intramolecular hydrogen bonds .

Substituent Effects: The furan-2-ylmethyl group in the target compound differs from the oxolan-2-ylmethyl (tetrahydrofurfuryl) group in . The unsaturated furan ring may reduce metabolic stability compared to the saturated tetrahydrofuran moiety . Anti-exudative activity in triazole analogs () correlates with the 4-amino group and furan-2-yl substitution, suggesting similar substituents in the target compound could confer bioactivity .

Crystallographic Comparisons:

- Dihedral Angles : Pyrimidine-based acetamides (e.g., ) exhibit near-perpendicular orientations (91.9°) between aromatic rings, reducing steric hindrance and favoring planar acetamide conformations . Triazole derivatives () may adopt different conformations due to smaller ring sizes.

- Bond Lengths : The Csp²–S bond (1.759 Å) in pyrimidine derivatives is shorter than Csp³–S (1.795 Å), attributed to p-π conjugation . Similar trends are expected in pyridazine analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.